6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
CAS No.: 1021109-45-4
Cat. No.: VC4238162
Molecular Formula: C16H22N6O2S
Molecular Weight: 362.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021109-45-4 |
|---|---|
| Molecular Formula | C16H22N6O2S |
| Molecular Weight | 362.45 |
| IUPAC Name | 6-(4-ethylsulfonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine |
| Standard InChI | InChI=1S/C16H22N6O2S/c1-3-25(23,24)22-10-8-21(9-11-22)16-5-4-14(19-20-16)18-15-12-13(2)6-7-17-15/h4-7,12H,3,8-11H2,1-2H3,(H,17,18,19) |
| Standard InChI Key | LKEIDCXOJNTZIQ-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C |
Introduction
The compound 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a complex organic molecule that incorporates several functional groups, including a pyridazin-3-amine core, an ethylsulfonyl piperazine moiety, and a 4-methylpyridin-2-yl group. This compound is not explicitly detailed in the provided search results, but its structure and potential properties can be inferred from related compounds and general principles of organic chemistry.
Chemical Formula and Molecular Weight
-
Molecular Formula: CHNOS
-
Molecular Weight: Approximately 384 g/mol (estimated based on similar compounds)
Structural Components
-
Pyridazin-3-amine Core: Provides a basic nitrogen-containing heterocyclic ring.
-
Ethylsulfonyl Piperazine Moiety: Contributes to the compound's solubility and potential biological activity.
-
4-Methylpyridin-2-yl Group: Adds aromaticity and may influence the compound's pharmacokinetic properties.
Synthesis and Preparation
The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine would likely involve several steps, including:
-
Formation of the Pyridazin-3-amine Core: This could be achieved through condensation reactions involving appropriate precursors.
-
Introduction of the Ethylsulfonyl Piperazine Moiety: Typically involves a nucleophilic substitution reaction where the piperazine ring is sulfonated with an ethylsulfonyl group.
-
Attachment of the 4-Methylpyridin-2-yl Group: This might involve a coupling reaction, such as a Buchwald-Hartwig amination.
Potential Biological Activity
Compounds with similar structures often exhibit biological activities due to their ability to interact with various enzymes or receptors. The presence of a piperazine ring and a pyridazin-3-amine core suggests potential interactions with neurotransmitter systems or other biological targets.
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine
-
Structure: Similar to the target compound but with a different pyridinyl substituent.
4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine
-
Structure: Contains a piperazine moiety but lacks the sulfonyl group.
Data Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Target Compound | CHNOS | Approx. 384 | Not Available |
| Related Compound 1 | CHNOS | 362.5 | Not Available |
| Related Compound 2 | CHN | 297.40 | 956798-78-0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume